4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonyl chloride
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Overview
Description
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride is a chemical compound known for its unique structure and reactivity It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon
Preparation Methods
The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride typically involves multiple steps. One common method starts with the preparation of pyrrolo[2,1-f][1,2,4]triazine, which is then chlorinated to introduce the chlorine atom at the 4-position. The sulfonyl chloride group is subsequently introduced through a sulfonation reaction. The reaction conditions often require the use of specific reagents such as diisopropylethylamine and solvents like toluene under an inert atmosphere .
Chemical Reactions Analysis
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Addition Reactions: The sulfonyl chloride group can react with nucleophiles to form sulfonamide derivatives.
Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This reactivity is exploited in various biochemical assays and research applications.
Comparison with Similar Compounds
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride can be compared with other similar compounds such as:
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile: This compound has a similar core structure but with a nitrile group instead of a sulfonyl chloride group.
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine: This compound has two chlorine atoms and lacks the sulfonyl chloride group.
Properties
Molecular Formula |
C6H3Cl2N3O2S |
---|---|
Molecular Weight |
252.08 g/mol |
IUPAC Name |
4-chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonyl chloride |
InChI |
InChI=1S/C6H3Cl2N3O2S/c7-6-4-1-2-5(14(8,12)13)11(4)10-3-9-6/h1-3H |
InChI Key |
YGJWIFMLGOVCHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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